N-Propyl 5-nitropicolinamide
Overview
Description
“N-Propyl 5-nitropicolinamide” is a chemical compound with the CAS Number: 1437794-74-5 and a molecular formula of C9H11N3O3 . It is used for scientific research and development .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C9H11N3O3 . The molecular weight of this compound is 209.2 g/mol .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 209.2 g/mol . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Antimicrobial and Antitubercular Properties : Methyl 4-phenylpicolinoimidate derivatives, closely related to N-Propyl 5-nitropicolinamide, showed significant antimicrobial activity against Gram-positive bacteria, suggesting potential for developing antimicrobial drugs (Gobis et al., 2022). Similarly, compounds synthesized from 2-amino-5-nitrothiazole, related to this compound, displayed antitubercular activity, indicating potential applications in tuberculosis treatment (Samadhiya et al., 2013).
Electrochemical Sensing Applications : Studies have shown that silsesquioxane polymer containing 3-n-propyl-4-picolinium, structurally akin to this compound, can be used for the detection of nitrophenol isomers, demonstrating its utility in analytical chemistry and environmental monitoring (Silva et al., 2014).
Pharmaceutical Research : Compounds with a structure similar to this compound, such as N'-cyanopicolinamidine derivatives, have been investigated for their affinity to serotonin receptors, indicating potential for developing drugs targeting neurological disorders (Fiorino et al., 2012).
Cancer Therapy Research : Nitrofuran derivatives, which are structurally related to this compound, have been explored for their anticancer properties. These studies have revealed their potential in inhibiting tumor cell proliferation and inducing apoptosis, suggesting a promising area for cancer therapy research (Banaś et al., 2023).
Safety and Hazards
Mechanism of Action
Target of Action
N-Propyl 5-nitropicolinamide is a derivative of picolinamide, which has been found to have antifungal properties . The primary target of this compound is the fungal lipid-transfer protein Sec14 . Sec14 is an attractive antifungal target as it executes essential functions in several pathogenic fungi .
Mode of Action
It is known that picolinamide and its derivatives, including this compound, inhibit the activity of sec14 . This inhibition disrupts the normal functioning of the fungi, leading to their death .
Biochemical Pathways
This compound, being a derivative of picolinamide, likely affects similar biochemical pathways. Picolinamide is a precursor to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These molecules play crucial roles in cellular energy metabolism and defense systems .
Result of Action
The result of this compound’s action is the inhibition of the fungal lipid-transfer protein Sec14 . This inhibition disrupts the normal functioning of the fungi, leading to their death .
Biochemical Analysis
Biochemical Properties
N-Propyl 5-nitropicolinamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity . This interaction can significantly influence the metabolic pathways in which these enzymes are involved.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function . For example, in certain cancer cell lines, this compound has been found to induce apoptosis, thereby reducing cell proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For instance, by binding to the active site of an enzyme, it can prevent the substrate from accessing the site, thereby inhibiting the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in critical cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Threshold effects have been observed, where a specific dosage level triggers significant biological responses . For instance, high doses of this compound in animal models have been associated with liver toxicity and other adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, this compound may be actively transported into cells via specific transporters, leading to its accumulation in the cytoplasm or other organelles.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . For instance, the presence of specific targeting signals can direct this compound to the mitochondria, where it may exert its effects on mitochondrial function and metabolism.
Properties
IUPAC Name |
5-nitro-N-propylpyridine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-2-5-10-9(13)8-4-3-7(6-11-8)12(14)15/h3-4,6H,2,5H2,1H3,(H,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSFSCZUYIRIOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601276977 | |
Record name | 2-Pyridinecarboxamide, 5-nitro-N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601276977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1437794-74-5 | |
Record name | 2-Pyridinecarboxamide, 5-nitro-N-propyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxamide, 5-nitro-N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601276977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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